2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline
Description
2-({1-[2-(Trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline is a nitrogen-containing heterocyclic compound featuring a quinoxaline core substituted with a piperidin-4-yl-oxy group linked to a 2-(trifluoromethyl)benzoyl moiety. Quinoxalines are structurally characterized by fused benzene and pyrazine rings, which confer rigidity and electronic diversity, making them attractive for medicinal chemistry . This compound is part of a broader class of quinoxaline derivatives investigated for therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
(4-quinoxalin-2-yloxypiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-6-2-1-5-15(16)20(28)27-11-9-14(10-12-27)29-19-13-25-17-7-3-4-8-18(17)26-19/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFHYUQOQCXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinoxaline intermediate.
The trifluoromethylbenzoyl group is introduced via a Friedel-Crafts acylation reaction, where trifluoromethylbenzoyl chloride reacts with the piperidine-quinoxaline intermediate in the presence of a Lewis acid catalyst such as aluminum chloride. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoxaline ring or the carbonyl group in the trifluoromethylbenzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives or reduced carbonyl compounds.
Substitution: Piperidine derivatives with new substituents.
Scientific Research Applications
2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Pharmacological Comparisons
- Anticancer Potential: Compound 4 (6-bromo-2-chloro-substituted) inhibits cancer cell proliferation via DNA intercalation or kinase inhibition. The target compound’s trifluoromethyl group could enhance cell membrane permeability compared to halogenated analogs .
- Metabolic Stability: The trifluoromethyl group in the target compound and Goxalapladib (a naphthyridine derivative) reduces oxidative metabolism, extending plasma half-life compared to non-fluorinated analogs .
- Antimicrobial Activity: Thiazoloquinoxaline derivatives (e.g., 9d) show broad-spectrum activity, likely through disruption of microbial enzymes. The target’s piperidine moiety may enable interactions with bacterial efflux pumps or biofilms .
Research Findings and Implications
- Synthetic Challenges : The low yield of 14a (35.2%) highlights the difficulty of introducing fluorine and trifluoromethyl groups simultaneously. Optimizing reaction conditions (e.g., temperature, catalysts) could improve the target compound’s scalability .
- Structure-Activity Relationships (SAR) : Trifluoromethyl groups at the 2-position (target) vs. 3- or 4-positions (8a , 14a ) may alter binding to targets like kinase ATP pockets or GPCRs. Comparative molecular docking studies are warranted .
- Therapeutic Potential: The target compound’s hybrid structure combines features of bioactive quinoxalines (4, 6) and piperidine-based drugs (Goxalapladib), positioning it as a candidate for multifactorial diseases like cancer or inflammatory disorders .
Biological Activity
2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.
The molecular formula of this compound is , with a molecular weight of approximately 419.4 g/mol. Its structure includes a quinoxaline core linked to a piperidine moiety, which is further substituted with a trifluoromethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C22H24F3N3O2 |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 2097914-53-7 |
Synthesis
The synthesis of this compound typically involves the reaction of hydrazinoquinoxalines with various reagents to yield derivatives with significant biological activities. The synthetic pathway often includes the formation of key intermediates that are crucial for the final product's efficacy.
Anticancer Activity
Research has demonstrated that derivatives of quinoxaline exhibit notable anticancer properties. For instance, studies indicate that certain quinoxaline derivatives show high inhibitory effects against various tumor cell lines, surpassing the efficacy of standard chemotherapeutic agents such as doxorubicin. The mechanism often involves the induction of apoptosis in cancer cells, which is mediated through interactions with specific cellular pathways.
Case Study:
In a study evaluating the anticancer activity of quinoxaline derivatives, it was found that compounds similar to this compound exhibited IC50 values significantly lower than 10 µM against multiple cancer cell lines, indicating potent cytotoxicity while maintaining low toxicity to normal cells (IC50 > 100 µg/mL) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that quinoxaline derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The dual activity as an anticancer and antimicrobial agent makes this class of compounds particularly interesting for further development.
Table: Antimicrobial Efficacy of Quinoxaline Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
| Pseudomonas aeruginosa | < 20 µg/mL |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. For instance, its structure allows it to bind effectively to proteins involved in cell proliferation and survival pathways, leading to enhanced apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine and quinoxaline rings can significantly affect the biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances anticancer activity by increasing lipophilicity and improving membrane permeability .
Q & A
Q. What established synthetic routes are used for 2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline, and what reaction parameters critically influence yield?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the piperidin-4-yloxy intermediate via nucleophilic substitution between piperidin-4-ol and a halogenated quinoxaline derivative (e.g., 6,7-difluoroquinoxaline) under basic conditions (K₂CO₃, DMSO, 80°C) .
- Step 2 : Coupling the piperidine moiety with 2-(trifluoromethyl)benzoyl chloride via a benzoylation reaction (DMAP, DCM, room temperature) .
- Key Parameters :
- Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution efficiency .
- Catalysts : DMAP accelerates benzoylation by activating the carbonyl group .
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may increase side products.
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substituents (e.g., trifluoromethyl group at C2 of benzoyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₁H₁₇F₃N₂O₂: calculated 392.12, observed 392.11) .
- X-ray Crystallography : Resolves spatial arrangement of the quinoxaline-piperidine-benzoyl backbone (e.g., dihedral angles between rings) .
Advanced Research Questions
Q. What strategies mitigate low yields or impurities during synthesis, particularly in the benzoylation step?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate unreacted benzoyl chloride or piperidine intermediates .
- Reaction Monitoring : TLC (Rf = 0.3 in 7:3 hexane/EtOAc) ensures completion before quenching .
- Side Reactions : Hydrolysis of the benzoyl chloride can occur; strict anhydrous conditions (molecular sieves, N₂ atmosphere) minimize this .
- Yield Optimization : Pre-activation of the piperidine nitrogen with a mild base (e.g., Et₃N) improves nucleophilicity .
Q. How can contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory) be resolved?
- Methodological Answer :
- Assay Variability : Standardize testing protocols (e.g., IC₅₀ measurements using MTT assays across multiple cell lines) .
- Structural Analogs : Compare bioactivity of derivatives (e.g., sulfonyl vs. benzoyl substituents) to identify critical pharmacophores .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to kinases (e.g., EGFR) vs. inflammatory targets (COX-2) .
Q. What is the role of the trifluoromethyl group in modulating bioactivity and pharmacokinetics?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability by reducing oxidation at the benzoyl ring .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assay) .
- Target Interactions : Fluorine atoms engage in hydrophobic interactions with kinase ATP-binding pockets (e.g., observed in crystallographic studies of similar compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
